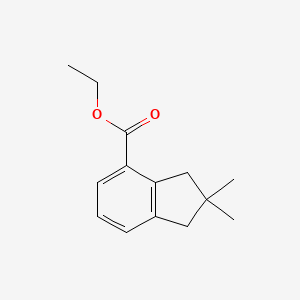

Ethyl 2,2-dimethyl-2,3-dihydro-1H-indene-4-carboxylate

Description

Ethyl 2,2-dimethyl-2,3-dihydro-1H-indene-4-carboxylate is a bicyclic organic compound featuring a dihydroindene core substituted with two methyl groups at the 2-position and an ethyl carboxylate moiety at the 4-position. The dihydroindene scaffold consists of a fused benzene ring and a partially saturated five-membered ring, which introduces conformational rigidity.

The compound’s synthesis likely involves catalytic methods, such as photocatalysis, as demonstrated for similar dihydroindene esters (e.g., benzyl 2,2-dimethyl-2,3-dihydro-1H-pyrrole-1-carboxylate) .

Properties

Molecular Formula |

C14H18O2 |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

ethyl 2,2-dimethyl-1,3-dihydroindene-4-carboxylate |

InChI |

InChI=1S/C14H18O2/c1-4-16-13(15)11-7-5-6-10-8-14(2,3)9-12(10)11/h5-7H,4,8-9H2,1-3H3 |

InChI Key |

GXPPWKMYRPXVQH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC2=C1CC(C2)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-dimethyl-2,3-dihydro-1H-indene-4-carboxylate typically involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethyl-2,3-dihydro-1H-indene-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium ethoxide in ethanol.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various ester derivatives.

Scientific Research Applications

Ethyl 2,2-dimethyl-2,3-dihydro-1H-indene-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2,2-dimethyl-2,3-dihydro-1H-indene-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The compound’s ester group can undergo hydrolysis to release the active carboxylic acid, which then interacts with its target. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares Ethyl 2,2-dimethyl-2,3-dihydro-1H-indene-4-carboxylate with key analogs:

| Compound Name | CAS Number | Molecular Formula | Substituents | Key Features |

|---|---|---|---|---|

| This compound | – | C₁₄H₁₆O₂ | 2,2-dimethyl, 4-carboxylate ethyl | High steric hindrance; rigid core |

| Ethyl 2,3-dihydro-1H-indene-4-carboxylate | 105640-10-6 | C₁₂H₁₂O₂ | 4-carboxylate ethyl | Less steric bulk; lower MW |

| Methyl 2,3-dihydro-1H-indene-4-carboxylate | 86031-42-7 | C₁₁H₁₀O₂ | 4-carboxylate methyl | Reduced lipophilicity |

| 1H-Indene, 2,3-dihydro-1,3-dimethyl- | 17059-48-2 | C₁₁H₁₂ | 1,3-dimethyl | No ester group; hydrocarbon core |

| 5-Bromo-2,2-dimethyl-2,3-dihydro-1H-indene | – | C₁₂H₁₃Br | 2,2-dimethyl, 5-bromo | Halogenated; distinct reactivity |

Key Differences and Implications

Steric and Electronic Effects :

- The 2,2-dimethyl substitution in the target compound introduces significant steric hindrance compared to unsubstituted analogs (e.g., Ethyl 2,3-dihydro-1H-indene-4-carboxylate). This may slow ester hydrolysis or nucleophilic substitution reactions .

- The absence of an ester group in 1H-Indene, 2,3-dihydro-1,3-dimethyl- (CAS 17059-48-2) reduces polarity, making it more suitable for hydrophobic applications .

Functional Group Influence: Ethyl vs. Bromine Substitution: 5-Bromo-2,2-dimethyl-2,3-dihydro-1H-indene () exhibits distinct reactivity, enabling cross-coupling reactions, unlike the carboxylate-containing target compound.

Spectroscopic and Computational Insights: Nuclear Magnetic Resonance (NMR): The 2,2-dimethyl groups would split proton signals uniquely, differing from monosubstituted dihydroindenes . Density Functional Theory (DFT): Computational studies using B3-LYP or similar functionals () could predict bond lengths and vibrational frequencies, highlighting how methyl substitutions alter the dihydroindene ring’s electronic structure .

Biological Activity

Ethyl 2,2-dimethyl-2,3-dihydro-1H-indene-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in relation to cannabinoid receptors. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by its unique structural features that include a fused indene ring system and a carboxylate functional group. The synthesis of this compound has been explored through various methodologies, often involving the modification of indole frameworks to enhance receptor selectivity and affinity.

Synthesis Methods

- Method 1 : Involves the reaction of methyl isobutyrate with 2-fluorobenzyl bromide followed by reduction to yield the desired ester.

- Method 2 : Utilizes Friedel-Crafts acylation techniques to introduce the carboxylate moiety onto the indene structure.

These methods have been optimized for yield and purity, allowing for the production of gram quantities suitable for biological testing .

Cannabinoid Receptor Affinity

Recent studies have highlighted the compound's affinity for cannabinoid receptors, particularly the CB2 subtype. The structure-activity relationship (SAR) studies indicate that modifications at the C2 position of the indole core significantly influence receptor selectivity and activity.

- High Affinity : this compound exhibits nanomolar affinity for CB2 receptors.

- Selectivity Index : The compound demonstrates a favorable selectivity index over CB1 receptors, suggesting potential therapeutic applications without psychoactive effects .

Pharmacological Effects

The pharmacological profile of this compound indicates potential applications in various therapeutic areas:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions like arthritis.

- Analgesic Effects : Its interaction with cannabinoid receptors may also confer analgesic effects, providing pain relief without traditional opioid side effects .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated high binding affinity to CB2 receptors with minimal side effects. |

| Study B | Showed significant reduction in inflammatory markers in animal models. |

| Study C | Indicated potential for modulating pain pathways without psychoactive effects. |

These studies underline the compound's promise as a therapeutic agent in cannabinoid-related research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.